Adipate(1-)

Description

Structure

3D Structure

Properties

IUPAC Name |

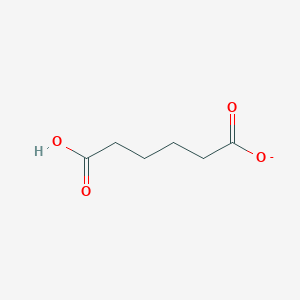

6-hydroxy-6-oxohexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c7-5(8)3-1-2-4-6(9)10/h1-4H2,(H,7,8)(H,9,10)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNLRTRBMVRJNCN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9O4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Adipate(1-) chemical and physical properties

An In-depth Technical Guide to the Chemical and Physical Properties of Adipate(1-)

Introduction

Adipate(1-), also known as hydrogen adipate or 5-carboxypentanoate, is a dicarboxylic acid monoanion. It is the conjugate base of adipic acid, a significant industrial chemical primarily used in the production of nylon.[1][2][3] As a human xenobiotic metabolite, understanding the chemical and physical properties of adipate(1-) and its parent acid is crucial for researchers in drug development and life sciences.[2] This guide provides a comprehensive overview of these properties, detailed experimental protocols for their determination, and visualizations of key processes.

Core Chemical and Physical Properties

The properties of adipate(1-) are intrinsically linked to its parent compound, adipic acid. The first deprotonation of adipic acid yields adipate(1-). The quantitative properties are summarized in the tables below.

Table 1: General and Computed Properties of Adipate(1-)

| Property | Value | Source |

| Molecular Formula | C₆H₉O₄⁻ | PubChem[2] |

| Molecular Weight | 145.13 g/mol | PubChem[2] |

| IUPAC Name | 6-hydroxy-6-oxohexanoate | PubChem[2] |

| Charge | -1 | PubChem[2] |

| XLogP3 | 0.7 | PubChem[2] |

Table 2: Physical Properties of Adipic Acid (Parent Compound)

| Property | Value | Source |

| Appearance | White crystalline solid | PubChem[1] |

| Melting Point | 152.1 °C | Sigma-Aldrich[4][5] |

| Boiling Point | 337.5 °C at 760 mmHg | PubChem[1] |

| pKa₁ | 4.41 | Wikipedia[6] |

| pKa₂ | 5.41 | Wikipedia[6] |

| Water Solubility | Moderately soluble; increases with temperature | Semantic Scholar[7], ResearchGate[8], solubilityofthings.com[3] |

| Organic Solvent Solubility | Soluble in alcohols (methanol, ethanol), acetone, and chloroform.[3][7] | Semantic Scholar, solubilityofthings.com |

Reactivity and Stability

Adipate and its parent acid are stable under normal conditions.[9] The primary reactivity centers are the carboxylate and carboxylic acid groups.

-

Esterification : The carboxylic acid group of adipate(1-) can react with alcohols to form esters. This is a fundamental reaction in the synthesis of polyesters and plasticizers like dimethyl adipate and bis(2-ethylhexyl) adipate (DEHA).[10][11][12]

-

Acid-Base Reactions : As a conjugate base, adipate(1-) will react with strong acids. Its parent acid, adipic acid, is a dibasic acid that undergoes two deprotonation steps.[6]

-

Intramolecular Condensation : At elevated temperatures and in the presence of catalysts like barium hydroxide, adipic acid can undergo ketonization to form cyclopentanone.[6]

-

Combustibility : Adipic acid is combustible but incompatible with strong oxidizing agents, acids, and bases.[13]

Experimental Protocols

Accurate determination of chemical and physical properties is fundamental for research and development. Below are detailed methodologies for key experiments.

Protocol 1: Determination of pKa by Potentiometric Titration

This method determines the acid dissociation constants (pKa) by monitoring pH changes during the neutralization of the acid with a standard base.

-

Preparation : Accurately weigh approximately 200 mg (0.200 g) of adipic acid into a 125 mL Erlenmeyer flask.[14] Dissolve the sample in a known volume (e.g., 50 mL) of deionized water.

-

Titration Setup : Calibrate a pH meter using standard buffer solutions. Place a magnetic stir bar in the flask and place it on a magnetic stirrer. Immerse the pH electrode in the solution.

-

Titration : Fill a burette with a standardized solution of a strong base (e.g., 0.1 M NaOH). Add the titrant in small, precise increments (e.g., 0.5 mL).

-

Data Collection : Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Analysis : Plot the measured pH (y-axis) against the volume of titrant added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. For a diprotic acid like adipic acid, two inflection points and two half-equivalence points will be observed.

Protocol 2: Determination of Solubility by Isothermal Method

This protocol determines the solubility of a compound in a specific solvent at a constant temperature.

-

Preparation : Add an excess amount of solid adipic acid to a known volume of the solvent (e.g., water, ethanol) in a sealed container, such as a jacketed glass vessel. This ensures a saturated solution with excess solid present.[15]

-

Equilibration : Place the container in a constant-temperature bath and agitate the mixture (e.g., using a magnetic stirrer) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.[15]

-

Sampling : Once equilibrium is achieved, stop the agitation and allow the excess solid to settle. Carefully extract a sample of the clear, saturated supernatant using a filtered syringe to avoid collecting any undissolved solid.

-

Analysis : Accurately determine the concentration of adipic acid in the sampled solution using a suitable analytical technique. This could involve:

-

Gravimetric Analysis : Evaporate the solvent from a known volume of the sample and weigh the remaining solid residue.

-

Titration : Titrate a known volume of the sample with a standardized base.

-

Chromatography (HPLC) : Analyze the sample to determine the concentration against a calibration curve.

-

-

Calculation : Express the solubility as mass of solute per volume or mass of solvent (e.g., g/100 mL or g/100 g).

Adipic Acid Dissociation Pathway

Adipic acid (H₂A) is a diprotic acid that dissociates in two steps in an aqueous solution. The first dissociation yields adipate(1-) (HA⁻), and the second yields adipate(2-) (A²⁻). The equilibrium for each step is characterized by its acid dissociation constant, pKa.

Spectroscopic Data Interpretation

-

Infrared (IR) Spectroscopy : The IR spectrum of adipic acid shows a very broad absorption band in the range of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid groups. A strong, sharp absorption peak appears around 1700 cm⁻¹ corresponding to the C=O (carbonyl) stretch.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The spectrum of adipic acid in a solvent like DMSO-d₆ would show a broad singlet at a high chemical shift (>12 ppm) for the acidic protons of the two -COOH groups. The methylene protons (-CH₂-) would appear as two multiplets in the upfield region (typically 1.5-2.5 ppm).

-

¹³C NMR : The spectrum would show a peak for the carbonyl carbon around 175 ppm and two distinct peaks for the non-equivalent methylene carbons.

-

-

Mass Spectrometry (MS) : Electron ionization mass spectrometry of adipic acid would show a molecular ion peak (M⁺) corresponding to its molecular weight. Common fragmentation patterns involve the loss of H₂O, CO, and COOH groups.

Biological Significance

Adipate(1-) is identified as a human xenobiotic metabolite, meaning it is a substance found in the body that is not naturally produced.[2] Its presence can arise from the metabolism of various adipate esters. Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are widely used as plasticizers to increase the flexibility of polymers like PVC.[16] These compounds can leach from food packaging and other consumer products, leading to human exposure.[16][17] While generally considered safer than phthalate plasticizers, the potential for endocrine-disrupting effects of these replacement chemicals is an area of active research.[16]

References

- 1. Adipic Acid | C6H10O4 | CID 196 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Adipate(1-) | C6H9O4- | CID 3316652 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Melting point range of adipic acid | Sigma-Aldrich [sigmaaldrich.com]

- 5. 1,6-Adipic Acid Melting Point [chemicalbook.com]

- 6. Adipic acid - Wikipedia [en.wikipedia.org]

- 7. Solubility of Adipic Acid in Organic Solvents and Water | Semantic Scholar [semanticscholar.org]

- 8. researchgate.net [researchgate.net]

- 9. datasheets.scbt.com [datasheets.scbt.com]

- 10. Dimethyl adipate - Wikipedia [en.wikipedia.org]

- 11. Bis(2-ethylhexyl) adipate | C22H42O4 | CID 7641 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 627-93-0 CAS MSDS (Dimethyl adipate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. WO2005116635A1 - Method for determining solubility of a chemical compound - Google Patents [patents.google.com]

- 16. How common are hormone-disrupting chemicals in fast food? [medicalnewstoday.com]

- 17. Determination of phthalic acid esters and di(2-ethylhexyl) adipate in coffee obtained from capsules - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Molecular Structure and Formula of Adipate(1-)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adipate(1-), the monoanion of adipic acid, plays a significant role in various biochemical and industrial processes. As a conjugate base of a key dicarboxylic acid, its molecular structure dictates its chemical behavior and interactions. This technical guide provides a comprehensive overview of the molecular formula, structure, and physicochemical properties of the adipate(1-) anion, supported by experimental data and protocols.

Molecular Formula and General Characteristics

The adipate(1-) anion, also known as hydrogen adipate or 6-hydroxy-6-oxohexanoate, is characterized by the chemical formula C₆H₉O₄⁻ .[1] It is formed by the loss of a single proton from one of the two carboxylic acid groups of adipic acid (C₆H₁₀O₄). This monoanion is an intermediate in the acid-base chemistry of adipic acid and is a human xenobiotic metabolite.[1]

Molecular Structure and Geometry

Computational chemistry provides a reliable method for estimating the geometric parameters of the adipate(1-) anion. The following table summarizes key computed physicochemical properties.

Physicochemical Properties of Adipate(1-)

| Property | Value | Source |

| Molecular Formula | C₆H₉O₄⁻ | PubChem[1] |

| Molecular Weight | 145.13 g/mol | PubChem[1] |

| IUPAC Name | 6-hydroxy-6-oxohexanoate | PubChem[1] |

| Charge | -1 | PubChem[1] |

| Computed XLogP3 | 0.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 4 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

| Exact Mass | 145.05008376 Da | PubChem[1] |

| Monoisotopic Mass | 145.05008376 Da | PubChem[1] |

| Topological Polar Surface Area | 77.4 Ų | PubChem[1] |

| Heavy Atom Count | 10 | PubChem |

Experimental Protocols

Synthesis of Adipate(1-) Salts

Salts of the adipate(1-) anion, such as potassium hydrogen adipate, can be synthesized through the careful neutralization of adipic acid.

Materials:

-

Adipic acid (C₆H₁₀O₄)

-

Potassium hydroxide (KOH) or other suitable base

-

Deionized water

-

Ethanol

Procedure:

-

Dissolve a known molar amount of adipic acid in a minimal amount of hot deionized water.

-

In a separate container, prepare a solution containing a precise equimolar amount of potassium hydroxide in deionized water.

-

Slowly add the potassium hydroxide solution to the adipic acid solution while stirring continuously. The pH of the resulting solution should be monitored to ensure it is midway between the two pKa values of adipic acid, indicating the predominance of the monoanion.

-

The resulting solution contains potassium hydrogen adipate.

Single Crystal Growth for X-ray Diffraction

Obtaining high-quality single crystals is crucial for accurate structural determination.

Protocol:

-

Prepare a saturated solution of the synthesized adipate(1-) salt (e.g., potassium hydrogen adipate) in a suitable solvent system, often a mixture of water and a more volatile organic solvent like ethanol.

-

Filter the solution to remove any particulate matter.

-

Allow the solvent to evaporate slowly and undisturbed at a constant temperature. This can be achieved by covering the container with a perforated film or by placing it in a desiccator.

-

Over a period of several days to weeks, single crystals suitable for X-ray diffraction analysis should form.

Structural Characterization by Single-Crystal X-ray Diffraction

Methodology:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a beam of monochromatic X-rays.

-

The diffraction pattern of the X-rays scattered by the crystal is collected on a detector.

-

The collected data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

-

The resulting electron density map is used to build a model of the molecular structure, from which precise bond lengths and angles can be determined.

Molecular Structure Visualization

The following diagram, generated using the DOT language, illustrates the molecular structure of the adipate(1-) anion. The structure consists of a six-carbon backbone with a carboxylate group at one end and a carboxylic acid group at the other.

Caption: Molecular structure of the adipate(1-) anion.

This guide provides a foundational understanding of the adipate(1-) anion for professionals in research and drug development. The provided protocols offer a starting point for the synthesis and detailed structural analysis of this important chemical entity. Further experimental investigation to obtain a definitive crystal structure is encouraged to refine our understanding of its precise molecular geometry.

References

The Role of Adipate(1-) as a Human Xenobiotic Metabolite: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

October 30, 2025

Abstract

Adipate(1-), the ionized form of adipic acid, is a dicarboxylic acid that plays a significant role as a metabolite of various xenobiotics, most notably adipate-based plasticizers. Widespread human exposure to these plasticizers, primarily through dietary sources, necessitates a thorough understanding of the metabolic fate and potential physiological impact of their metabolites. This technical guide provides an in-depth examination of adipate(1-) as a human xenobiotic metabolite, consolidating current knowledge on its sources, metabolic pathways, toxicokinetics, and analytical detection methods. It aims to serve as a comprehensive resource for professionals in toxicology, drug development, and environmental health research.

Introduction to Xenobiotic Metabolism and Adipate(1-)

Xenobiotics are chemical compounds foreign to a given biological system. The metabolism of these substances is a critical detoxification process, typically occurring in phases to increase their polarity and facilitate excretion. Adipate(1-) emerges as a key metabolite from the biotransformation of adipate esters, a class of compounds extensively used as plasticizers in the manufacturing of polymers like polyvinyl chloride (PVC). The most prominent of these is di(2-ethylhexyl) adipate (DEHA), which is frequently used in food packaging materials such as plastic wraps.[1][2] Due to its non-covalent integration into the polymer matrix, DEHA can migrate from packaging into foodstuffs, particularly those with high-fat content, leading to human ingestion.[1][3] While adipate esters themselves are of toxicological interest, understanding the role of their primary metabolite, adipate(1-), is crucial for comprehensive risk assessment and biomarker development. Adipic acid is also permitted as a food additive, which can be an additional exogenous source.[4]

Sources of Human Exposure to Adipate Precursors

The principal route of human exposure to xenobiotic precursors of adipate(1-) is through the diet.

-

Plasticizers in Food Packaging: Di(2-ethylhexyl) adipate (DEHA) is a major source. It is widely used to impart flexibility to PVC films used for wrapping meats, cheeses, and other fatty foods.[1] Migration studies have confirmed the transfer of DEHA from such films into food.

-

Industrial Applications: Adipate esters are also utilized in cosmetics, lubricants, and hydraulic fluids, although these represent minor exposure routes for the general population compared to dietary intake.[1]

-

Environmental Contamination: DEHA has been detected at low levels in environmental samples, including river and drinking water, but these are considered insignificant sources of exposure compared to food.[3]

Metabolism of Adipate Esters to Adipate(1-)

The biotransformation of adipate esters like DEHA is a multi-step process initiated in the gastrointestinal tract and completed primarily in the liver. The metabolic cascade is designed to break down the lipophilic parent compound into more water-soluble metabolites for urinary excretion.

Following oral ingestion, DEHA is rapidly hydrolyzed by esterases into mono(2-ethylhexyl) adipate (MEHA) and 2-ethylhexanol.[3] MEHA, which is a specific biomarker for DEHA exposure, can undergo further hydrolysis to yield adipic acid. Concurrently, the 2-ethylhexyl side chain of MEHA can be oxidized to form other specific but minor metabolites, such as mono-2-ethylhydroxyhexyl adipate (MEHHA) and mono-2-ethyloxohexyl adipate (MEOHA).[2][5] In vitro studies using human liver microsomes have shown that adipic acid is the major metabolite of DEHA.[2][5]

Figure 1: Metabolic pathway of Di(2-ethylhexyl) Adipate (DEHA) in humans.

Toxicokinetics and Excretion

Studies in both humans and animals demonstrate that DEHA is rapidly absorbed, metabolized, and excreted.[1] Following oral administration, the metabolites are primarily eliminated through urine. Adipic acid has been identified as the main urinary metabolite in adults, even those with no known high-level exposure to DEHA.[5] However, the utility of adipate(1-) as a specific biomarker for DEHA exposure is limited. Its presence in urine can be confounded by its use as a food additive and potential endogenous formation.[2][4] Therefore, for precise exposure assessment, it is recommended to measure more specific, albeit minor, metabolites like MEHA, MEHHA, and MEOHA, particularly in populations with suspected high exposure.[5]

Table 1: Urinary Metabolites of DEHA

| Metabolite | Abbreviation | Specificity to DEHA | Typical Urinary Level | Reference |

|---|---|---|---|---|

| Adipic Acid | AA | Non-specific | Major metabolite | [5] |

| Mono(2-ethylhexyl) Adipate | MEHA | Specific | Minor metabolite | [2][5] |

| Mono-2-ethylhydroxyhexyl Adipate | MEHHA | Specific | Minor metabolite | [2][5] |

| Mono-2-ethyloxohexyl Adipate | MEOHA | Specific | Minor metabolite |[2][5] |

Physiological and Toxicological Effects

The parent compound, DEHA, has been shown to cause adverse health effects, including liver tumors, in rodents at high doses.[1] However, these effects are often linked to the activation of peroxisome proliferator-activated receptor alpha (PPARα), a mechanism to which humans are considered less sensitive.[1] The direct toxicological impact of the adipate(1-) metabolite itself is considered low, as adipic acid is a naturally occurring substance and a permitted food additive.

Some plasticizers and their metabolites have been investigated for their potential to act as adjuvants in skin sensitization. For instance, diisopropyl adipate (DIA) has been shown to enhance fluorescein isothiocyanate (FITC)-induced contact hypersensitivity in mouse models, a mechanism potentially linked to the activation of the sensory ion channel TRPA1.[6] While this points to a potential immune-modulating role for some adipate esters, further research is needed to determine if adipate(1-) itself contributes to such effects.

Experimental Protocols and Analytical Methods

The detection and quantification of adipate(1-) and its precursors in biological and environmental matrices are critical for exposure assessment. Gas chromatography-mass spectrometry (GC/MS) is a commonly employed and robust method.

Protocol: Determination of Adipate in Biological Samples via GC/MS

This protocol provides a general workflow for the analysis of adipate plasticizer metabolites in a biological matrix such as urine or serum.

-

Sample Collection: Collect urine or blood samples in pre-cleaned glass containers to avoid contamination from plastic labware.

-

Sample Pretreatment (Extraction):

-

Liquid-Liquid Extraction (LLE): Acidify the sample and extract with an organic solvent like methylene chloride.

-

Solid-Phase Extraction (SPE): Use a suitable cartridge (e.g., Oasis MAX) to selectively retain the analytes of interest. Elute the analytes with an appropriate solvent mixture. This method is often preferred as it reduces solvent usage and potential for contamination.[7]

-

-

Derivatization: Adipic acid is a polar, non-volatile compound. To make it suitable for GC analysis, it must be derivatized to a more volatile form (e.g., by silylation with a reagent like BSTFA).

-

GC/MS Analysis:

-

Inject the derivatized sample extract into a gas chromatograph equipped with a suitable capillary column (e.g., DB-5ms).

-

Use a temperature gradient program to separate the analytes.

-

Detect and quantify the analytes using a mass spectrometer, typically in selected ion monitoring (SIM) mode for enhanced sensitivity and specificity.

-

-

Quantification: Use an internal standard and a multi-point calibration curve prepared from authentic standards to quantify the concentration of adipate.

References

- 1. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. In Vitro Metabolites of Di-2-ethylhexyl Adipate (DEHA) as Biomarkers of Exposure in Human Biomonitoring Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdn.who.int [cdn.who.int]

- 4. researchgate.net [researchgate.net]

- 5. In vitro metabolites of di-2-ethylhexyl adipate (DEHA) as biomarkers of exposure in human biomonitoring applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. GC/MS method for the determination of adipate plasticizers in ham sausage and its application to kinetic and penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Biodegradation Pathways of Adipate Compounds in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biodegradation pathways of adipate compounds in soil environments. Adipic acid and its derivatives are significant industrial chemicals, and understanding their environmental fate is crucial for assessing their ecological impact and developing bioremediation strategies. This document details the core biochemical routes of degradation, presents quantitative data on degradation rates, and outlines key experimental protocols for studying these processes.

Core Biodegradation Pathway: β-Oxidation of Adipate

The primary mechanism for the microbial degradation of adipate in soil is a modified β-oxidation pathway. This catabolic process sequentially shortens the dicarboxylic acid chain, ultimately yielding central metabolites that enter the tricarboxylic acid (TCA) cycle. Several soil microorganisms, notably species of Pseudomonas and Acinetobacter, have been identified as capable of utilizing adipate as a sole carbon and energy source.[1][2]

The degradation process is initiated by the activation of adipate to its coenzyme A (CoA) thioester, adipyl-CoA. This is followed by a series of enzymatic reactions analogous to fatty acid β-oxidation, resulting in the removal of two-carbon units in the form of acetyl-CoA.

The key enzymatic steps are:

-

Activation: Adipate is activated to adipyl-CoA by an adipyl-CoA synthetase (also referred to as adipate-CoA ligase). This step requires ATP.

-

Dehydrogenation: Adipyl-CoA is oxidized by an acyl-CoA dehydrogenase (e.g., DcaA in E. coli) to form 2,3-dehydroadipyl-CoA, with the concomitant reduction of FAD to FADH₂.[3]

-

Hydration: The double bond of 2,3-dehydroadipyl-CoA is hydrated by an enoyl-CoA hydratase (e.g., PaaF in E. coli) to yield 3-hydroxyadipyl-CoA.[3][4][5][6]

-

Dehydrogenation: The hydroxyl group of 3-hydroxyadipyl-CoA is oxidized by a 3-hydroxyacyl-CoA dehydrogenase (e.g., PaaH in E. coli) to form 3-oxoadipyl-CoA, reducing NAD⁺ to NADH.[3][7][8]

-

Thiolysis: 3-oxoadipyl-CoA is cleaved by a β-ketothiolase (e.g., PaaJ in E. coli) in the presence of a new CoA molecule, yielding succinyl-CoA and acetyl-CoA.[3]

Succinyl-CoA and acetyl-CoA are central metabolites that can then enter the TCA cycle for energy production and biomass synthesis.

Genetic Organization and Regulation

In some bacteria, the genes encoding the enzymes for dicarboxylic acid catabolism are organized in operons. For instance, in Acinetobacter baylyi, gene clusters referred to as dca (dicarboxylic acid) and mdc (malonate degradation) are involved in the breakdown of these compounds.[1][9] The expression of these operons is often tightly regulated, being induced in the presence of the substrate (e.g., adipate or other dicarboxylic acids) and subject to catabolite repression.[2] LysR-type transcriptional regulators (LTTRs) are frequently involved in controlling the expression of these catabolic pathways.[1][2]

Quantitative Data on Adipate Biodegradation

Quantitative data on the biodegradation of free adipic acid in soil is limited in publicly available literature. Much of the research has focused on the degradation of polymers containing adipate, such as poly(butylene adipate-co-terephthalate) (PBAT). However, studies on related dicarboxylic acids and general biodegradation principles provide valuable insights. The table below summarizes relevant data, including proxies where specific adipate data is unavailable.

| Parameter | Value | Organism/System | Conditions | Source |

| Mineralization Rate | >75% of theoretical CO₂ evolved in 35 days | Acclimated activated sludge | 3 and 13 mg/liter feed levels | [4] |

| Primary Biodegradation | 67% to >99% in 24 hours | Acclimated activated sludge | 3 and 13 mg/liter feed levels | [4] |

| PBAT Film Weight Loss | ~84% in 8 weeks | Soil incubated with Priestia megaterium and Pseudomonas mendocina | Not specified | [10] |

| Enzyme Kinetics (Proxy) | Pig heart L-3-hydroxyacyl-CoA dehydrogenase is most active with medium-chain substrates. | Sus scrofa (pig) | pH not specified | [8] |

| Enzyme Kinetics (Proxy) | Km values for medium and long-chain substrates are similar for pig heart L-3-hydroxyacyl-CoA dehydrogenase. | Sus scrofa (pig) | pH not specified | [8] |

Note: Data for adipic acid esters and PBAT are used as proxies to indicate the potential for adipate biodegradation in microbial systems.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study the biodegradation of adipate compounds in soil.

Mineralization Assay using ¹⁴C-Labeled Adipic Acid

This protocol determines the ultimate biodegradation of adipic acid by quantifying the amount of ¹⁴CO₂ evolved from a soil microcosm.

Materials:

-

Freshly sieved soil (<2 mm)

-

¹⁴C-labeled adipic acid (uniformly labeled)

-

Unlabeled adipic acid

-

Biometer flasks or similar incubation vessels

-

CO₂ trap solution (e.g., 0.5 M NaOH)

-

Scintillation vials

-

Liquid scintillation cocktail

-

Liquid scintillation counter

-

Incubator

Procedure:

-

Soil Preparation: Adjust the moisture content of the sieved soil to 40-60% of its water-holding capacity. Pre-incubate the soil in the dark at a constant temperature (e.g., 20-28°C) for 7-14 days to allow the microbial community to stabilize.

-

Spiking: Prepare a stock solution of ¹⁴C-adipic acid and unlabeled adipic acid to achieve the desired final concentration in the soil (e.g., 10-100 mg/kg) and a specific activity (e.g., 1-5 x 10⁵ Bq per flask).

-

Incubation: Add a known weight of the pre-incubated soil (e.g., 50-100 g dry weight equivalent) to each biometer flask. Add the adipic acid solution and mix thoroughly.

-

CO₂ Trapping: Place a vial containing a known volume of CO₂ trap solution in the side arm of each biometer flask. Seal the flasks.

-

Sampling: At regular intervals (e.g., daily for the first week, then weekly), remove the CO₂ trap and replace it with a fresh one.

-

Quantification: Add an aliquot of the used CO₂ trap solution to a scintillation vial containing liquid scintillation cocktail. Measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the cumulative amount of ¹⁴CO₂ evolved over time and express it as a percentage of the initial ¹⁴C added to the soil.

Enzyme Assays

These protocols are for measuring the activity of key enzymes in the adipate degradation pathway from cell-free extracts of soil microorganisms.

4.2.1. 3-Hydroxyacyl-CoA Dehydrogenase Activity Assay

This is a continuous spectrophotometric rate determination assay.[11]

Principle: The oxidation of 3-hydroxyacyl-CoA to 3-ketoacyl-CoA is coupled with the reduction of NAD⁺ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is monitored.

Reagents:

-

Potassium phosphate buffer (100 mM, pH 7.3)

-

S-Acetoacetyl-CoA solution (5.4 mM)

-

β-NADH solution (6.4 mM)

-

Cell-free extract containing the enzyme

Procedure:

-

In a cuvette, mix the potassium phosphate buffer, S-Acetoacetyl-CoA solution, and β-NADH solution.

-

Equilibrate to 37°C in a thermostatted spectrophotometer.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the decrease in absorbance at 340 nm for approximately 5 minutes.

-

Calculate the rate of NADH oxidation from the linear portion of the curve.

4.2.2. Enoyl-CoA Hydratase Activity Assay

Principle: The hydration of a trans-2-enoyl-CoA substrate to a β-hydroxyacyl-CoA results in a decrease in absorbance at a specific wavelength, depending on the substrate used.

Reagents:

-

Tris-HCl buffer

-

trans-2-Enoyl-CoA substrate (e.g., crotonyl-CoA)

-

Cell-free extract containing the enzyme

Procedure:

-

In a cuvette, mix the buffer and the enoyl-CoA substrate.

-

Equilibrate to the desired temperature.

-

Initiate the reaction by adding the cell-free extract.

-

Monitor the decrease in absorbance at the appropriate wavelength (e.g., 263 nm for crotonyl-CoA).

-

Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of the substrate.[12]

Metabolite Identification by GC-MS

This protocol outlines the extraction and analysis of intermediates of adipate degradation from soil samples.

Materials:

-

Soil samples from biodegradation experiments

-

Extraction solvent (e.g., ethyl acetate, methanol/water)

-

Internal standard

-

Derivatizing agent (e.g., BSTFA for silylation)

-

GC-MS system

Procedure:

-

Extraction: Extract a known weight of soil with the chosen solvent, often with sonication or shaking.[13]

-

Centrifugation and Concentration: Centrifuge the extract to remove soil particles. Transfer the supernatant and concentrate it under a stream of nitrogen.

-

Derivatization: If necessary, derivatize the extracted metabolites to increase their volatility for GC analysis. For example, silylate carboxylic acid and hydroxyl groups.

-

GC-MS Analysis: Inject the derivatized sample into the GC-MS. Use a suitable temperature program to separate the compounds.

-

Identification: Identify the metabolites by comparing their mass spectra with libraries (e.g., NIST) and by running authentic standards if available.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a comprehensive study of adipate biodegradation in soil.

Conclusion

The biodegradation of adipate compounds in soil is a microbially-driven process primarily following a β-oxidation pathway. While the core biochemical steps and the genetic basis in some model organisms are relatively well-understood, there is a need for more quantitative data on degradation rates in diverse soil environments. The experimental protocols outlined in this guide provide a framework for researchers to conduct detailed investigations into the fate of adipate in soil, contributing to a more comprehensive understanding of its environmental impact and potential for bioremediation.

References

- 1. Malonate degradation in Acinetobacter baylyi ADP1: operon organization and regulation by MdcR - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CatM Regulation of the benABCDE Operon: Functional Divergence of Two LysR-Type Paralogs in Acinetobacter baylyi ADP1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 5. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Enzyme Activity Measurement of 3-Hydroxyacyl-CoA Dehydrogenase Using Spectrophotometric Assays [creative-enzymes.com]

- 8. Assay of L-3-hydroxyacyl-coenzyme A dehydrogenase with substrates of different chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. scispace.com [scispace.com]

- 13. mdpi.com [mdpi.com]

Ecotoxicity of Industrial Adipate Plasticizers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ecotoxicity of industrial adipate plasticizers. Adipate esters are widely used as replacements for phthalate plasticizers in a variety of applications, including PVC formulations, food packaging, and medical devices. Understanding their environmental fate and effects is crucial for risk assessment and the development of safer alternatives. This document summarizes key ecotoxicity data, details standardized experimental protocols, and visualizes potential toxicological pathways.

Data Presentation: Quantitative Ecotoxicity of Adipate Plasticizers

The following tables summarize the available quantitative ecotoxicity data for several common industrial adipate plasticizers across three trophic levels: aquatic invertebrates (typically Daphnia magna), fish, and algae. The data is presented as median effective concentration (EC50), median lethal concentration (LC50), and no-observed-effect concentration (NOEC).

| Adipate Plasticizer | Test Organism | Endpoint | Duration | Value (mg/L) | Reference |

| Di(2-ethylhexyl) adipate (DEHA) | Daphnia magna | Chronic NOEC | 21 days | No adverse effects at 0.0044 | [1] |

| Daphnia magna | Acute EC50 | 48 hours | >0.23 | [2] | |

| Fish | Acute LC50 | 96 hours | >0.78 | [2] | |

| Algae | Acute EC50 | - | >1.4 | [2] | |

| Diisononyl adipate (DINA) | Daphnia magna | Acute EC50 | 24 hours | >100 | [3] |

| Fish | Acute LC50 | 96 hours | >500 | [3] | |

| Algae | Acute EC50 | 48 hours | >500 | [3] | |

| Dimethyl adipate (DMA) | Poecilia sphenops (Fish) | Acute LC50 | 96 hours | 55.8 | [4] |

| Diethyl adipate (DEA) | Pimephales promelas (Fish) | Acute LC50 | 96 hours | 15.2 - 18.6 | [5] |

| Cirrhina mrigala (Fish) | Acute LC50 | 72 hours | 50 | [6] | |

| Oreochromis niloticus (Fish) | Acute LC50 | 96 hours | 48.1 | [7] | |

| Di-n-butyl adipate (DBA) | Fish | Acute LC50 | - | 3.7 | [1] |

| Daphnia magna | Acute EC50 | - | 17 | [1] | |

| Daphnia magna | Chronic NOEC | - | 5.6 | [1] | |

| Algae (Selenastrum capricornutum) | NOEC | - | 2.0 | [1] | |

| Chlorella vulgaris (Algae) | 24h-EC50 | 24 hours | 4.95 | [8] |

Experimental Protocols

The ecotoxicity data presented in this guide are typically generated following standardized test guidelines to ensure reproducibility and comparability. The most commonly used protocols are those developed by the Organisation for Economic Co-operation and Development (OECD). Below are detailed summaries of the key experimental protocols for aquatic toxicity testing.

OECD 202: Daphnia sp. Acute Immobilisation Test

This test assesses the acute toxicity of a substance to daphnids, most commonly Daphnia magna.

-

Test Organism: Young daphnids, less than 24 hours old at the start of the test.

-

Test Duration: 48 hours.

-

Procedure:

-

A range of concentrations of the test substance is prepared in a suitable medium. A control group with no test substance is also included.

-

At least 20 daphnids, divided into four groups of five, are exposed to each test concentration and the control.

-

The daphnids are observed at 24 and 48 hours.

-

-

Endpoint: The primary endpoint is immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The EC50, the concentration that causes immobilization in 50% of the daphnids, is calculated at 48 hours. The NOEC and Lowest Observed Effect Concentration (LOEC) may also be determined.

-

Test Conditions: The test is conducted under controlled temperature and light conditions. The pH and dissolved oxygen levels are monitored.

OECD 203: Fish, Acute Toxicity Test

This guideline describes a method to assess the acute lethal toxicity of a substance to fish.

-

Test Organism: Various fish species can be used, with zebrafish (Danio rerio) and rainbow trout (Oncorhynchus mykiss) being common choices.

-

Test Duration: 96 hours.

-

Procedure:

-

Fish are exposed to the test substance in a range of concentrations. A control group is maintained in water without the test substance.

-

The test can be static (no renewal of the test solution), semi-static (renewal at regular intervals), or flow-through (continuous renewal).

-

Mortality and any sublethal effects (e.g., abnormal behavior) are recorded at 24, 48, 72, and 96 hours.

-

-

Endpoint: The primary endpoint is mortality. The LC50, the concentration that is lethal to 50% of the fish, is calculated for the 96-hour exposure period.

-

Test Conditions: Water temperature, pH, dissolved oxygen, and other water quality parameters are maintained within a narrow range suitable for the test species.

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test

This test evaluates the effects of a substance on the growth of freshwater microalgae or cyanobacteria.

-

Test Organism: Commonly used species include Pseudokirchneriella subcapitata (formerly Selenastrum capricornutum) and Chlorella vulgaris.

-

Test Duration: Typically 72 hours.

-

Procedure:

-

Exponentially growing cultures of the test alga are exposed to a series of concentrations of the test substance in a nutrient-rich medium.

-

The cultures are incubated under constant temperature, light, and shaking.

-

Algal growth is measured at least every 24 hours by cell counts, fluorescence, or other measures of biomass.

-

-

Endpoint: The primary endpoint is the inhibition of growth. The EC50, the concentration that causes a 50% reduction in growth rate or yield compared to the control, is determined. The NOEC is also often reported.

-

Test Conditions: The test is conducted under controlled conditions of light intensity, temperature, and pH to ensure optimal algal growth in the control group.

Mandatory Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the ecotoxicity of adipate plasticizers.

References

- 1. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 2. Thyroid‐like hormone signaling in invertebrates and its potential role in initial screening of thyroid hormone system disrupting chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Diisononyl adipate | 33703-08-1 | Benchchem [benchchem.com]

- 4. neptjournal.com [neptjournal.com]

- 5. fishersci.es [fishersci.es]

- 6. Toxicity study of diethyl phthalate on freshwater fish Cirrhina mrigala - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. questjournals.org [questjournals.org]

- 8. Impacts of Endocrine Disruptor di-n-Butyl Phthalate Ester on Microalga Chlorella vulgaris Verified by Approaches of Proteomics and Gene Ontology - PMC [pmc.ncbi.nlm.nih.gov]

Adipate Esters: A Non-Toxic Alternative to Phthalates in Medical and Research Applications

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pervasive use of phthalate esters as plasticizers, particularly in polyvinyl chloride (PVC) applications, has raised significant health concerns due to their classification as endocrine-disrupting chemicals (EDCs). For researchers, scientists, and drug development professionals, the integrity of experimental models and the safety of medical devices are paramount. Adipate esters have emerged as a leading class of non-toxic alternatives, offering comparable performance with a significantly improved safety profile. This technical guide provides a comprehensive overview of adipate esters, their properties, toxicological advantages over phthalates, and the experimental methodologies used in their evaluation.

Introduction: The Need for Phthalate Alternatives

Phthalates, such as di(2-ethylhexyl) phthalate (DEHP) and dibutyl phthalate (DBP), are not chemically bound to the polymer matrix and can leach into the surrounding environment.[1] This migration is a critical issue in laboratory settings, where leached phthalates can contaminate experiments, and in medical applications, where patients can be directly exposed. The primary concern surrounding phthalates is their ability to interfere with the endocrine system, potentially leading to reproductive and developmental toxicities.[2] Adipate esters, derived from adipic acid, offer a safer alternative due to their different chemical structure and metabolic pathways, which result in lower toxicity.

Comparative Properties of Adipate and Phthalate Esters

The selection of a plasticizer depends on its physical and chemical properties and its effect on the final polymer product. Adipate esters exhibit properties that make them suitable replacements for phthalates in many applications, particularly in flexible PVC.

Physicochemical Properties

Adipate esters generally have lower molecular weights and densities compared to their phthalate counterparts with similar alcohol chains. This can influence their processing characteristics and compatibility with polymers.

| Property | Adipate Esters | Phthalate Esters |

| DEHA | DOA | |

| Chemical Name | Di(2-ethylhexyl) adipate | Dioctyl adipate |

| CAS Number | 103-23-1 | 123-79-5 |

| Molecular Formula | C22H42O4 | C22H42O4 |

| Molecular Weight ( g/mol ) | 370.58 | 370.58 |

| Boiling Point (°C) | 417 | ~230 at 5 mmHg |

| Melting Point (°C) | -67.8 | -50 |

| Density (g/cm³ at 20°C) | 0.922 | 0.927 |

| Water Solubility | Very slightly soluble | Insoluble |

| log P (Octanol/Water) | 8.1 | ~6.3 |

Note: Data compiled from various sources.[3]

Mechanical Properties of Plasticized PVC

The primary function of a plasticizer is to increase the flexibility of a polymer. The mechanical properties of PVC plasticized with adipates are comparable to those with phthalates, demonstrating their suitability as replacements.

| Plasticizer (50 phr) | Tensile Strength (MPa) | Elongation at Break (%) | 100% Modulus (MPa) | Shore A Hardness |

| DEHA (Dioctyl Adipate) | ~20-25 | ~250-350 | ~9-13 | ~80-90 |

| DEHP (Dioctyl Phthalate) | ~20-28 | ~250-400 | ~10-15 | ~85-95 |

| DINP (Diisononyl Phthalate) | ~22-26 | ~300-380 | ~10-14 | ~88-92 |

Note: Phr denotes parts per hundred parts of resin. Values are approximate and can vary based on the specific formulation and processing conditions.[4][5][6]

Toxicological Profile: Adipates vs. Phthalates

The key driver for replacing phthalates is their adverse health effects. Adipate esters have a more favorable toxicological profile.

Acute and Chronic Toxicity

Adipate esters generally exhibit very low acute toxicity. Chronic toxicity studies have also shown them to be safer than phthalates.

| Plasticizer | Oral LD50 (rat, mg/kg) | NOAEL (mg/kg/day) - Reproductive/Developmental |

| DEHA | >9,100 | ~200 (Reproductive) |

| DINP | >5,000 | 15 (Liver/Kidney) |

| DEHP | ~30,000 | 5 (Reproductive) |

| DBP | ~8,000 | 52 (LOAEL - Reproductive) |

| BBP | ~2,330 | 171 (LOAEL - Reproductive) |

Note: NOAEL (No-Observed-Adverse-Effect-Level), LOAEL (Lowest-Observed-Adverse-Effect-Level). Data compiled from various sources.[7][8][9][10]

Endocrine Disruption Mechanisms of Phthalates

Phthalates are known to interfere with the endocrine system, primarily by acting on nuclear receptors. They can mimic or block the action of natural hormones, such as estrogen and androgens, and can also interfere with hormone synthesis.[11]

Certain phthalates and their metabolites can bind to estrogen receptors (ERα and ERβ), leading to the transactivation of estrogen-responsive genes. This can disrupt normal estrogen signaling and has been linked to adverse effects on the reproductive system.[12]

Phthalates can also interfere with the thyroid hormone system. This can occur at multiple levels, including hormone synthesis, transport, and metabolism.

Migration of Plasticizers

The migration of plasticizers from a polymer matrix is a key factor in exposure and potential toxicity. Adipate esters, while still able to migrate, often show different migration profiles compared to phthalates. Migration is dependent on factors such as the type of plasticizer, its concentration, temperature, and the nature of the contacting medium.[13][14][15][16]

| Plasticizer | Migration into Olive Oil (µg/cm²) | Migration into 10% Ethanol (µg/cm²) |

| DEHA | High | Low |

| DEHP | High | Low |

| DBP | Moderate | Moderate |

Note: Migration levels are highly dependent on test conditions (time, temperature). Generally, migration into fatty food simulants like olive oil is higher for lipophilic plasticizers like DEHA and DEHP.[13][14][16]

Experimental Protocols

Standardized experimental protocols are essential for the evaluation and comparison of plasticizers.

Synthesis of Di(2-ethylhexyl) Adipate (DEHA)

This protocol describes a general laboratory-scale synthesis of DEHA via direct esterification.

Methodology:

-

Reactant Charging: A round-bottom flask equipped with a magnetic stirrer, thermometer, and a Dean-Stark apparatus is charged with adipic acid, a slight excess of 2-ethylhexanol (e.g., 2.2 molar equivalents), and a catalytic amount of an acid catalyst like p-toluenesulfonic acid.[3][17]

-

Reaction: The mixture is heated to 140-160°C with continuous stirring. The water produced during the esterification is collected in the Dean-Stark trap.

-

Monitoring: The reaction progress is monitored by periodically taking samples and determining the acid number. The reaction is considered complete when the acid number is very low.

-

Work-up: After cooling, the reaction mixture is neutralized with an aqueous solution of sodium carbonate to remove the acid catalyst. It is then washed with brine to remove any remaining salts.

-

Purification: The organic layer is dried over an anhydrous drying agent like magnesium sulfate. The excess 2-ethylhexanol is removed by vacuum distillation, followed by distillation of the DEHA product under high vacuum.[17]

-

Characterization: The final product is characterized by techniques such as FTIR and NMR spectroscopy to confirm its identity and purity.

Evaluation of Plasticizer Migration (ASTM D1239)

This protocol is based on the ASTM D1239 standard test method for determining the resistance of plastic films to extraction by chemicals.[18][19][20]

Methodology:

-

Specimen Preparation: Prepare square specimens of the plasticized PVC film (e.g., 50 mm x 50 mm).

-

Initial Weighing: Accurately weigh each specimen to the nearest 0.1 mg.

-

Immersion: Place each specimen in a separate container with a specified volume of the test liquid (e.g., olive oil for fatty food simulation, ethanol/water mixtures for aqueous food simulation). Ensure the specimen is fully submerged.[20]

-

Incubation: Seal the containers and incubate at a specified temperature and duration (e.g., 24 hours at 40°C).

-

Final Weighing: After incubation, remove the specimens, gently wipe them dry with a soft cloth, and reweigh them.

-

Calculation: The percentage of weight loss is calculated as follows: Weight Loss (%) = [(Initial Weight - Final Weight) / Initial Weight] x 100

In Vitro Assay for Estrogenic Activity (OECD 455)

The OECD Test Guideline 455 describes a stably transfected human estrogen receptor-alpha (hERα) transactivation assay to detect estrogenic agonist activity of chemicals.[21][22]

Methodology:

-

Cell Culture: Culture a suitable cell line (e.g., HeLa-9903 or BG1Luc-4E2) that contains the hERα and a luciferase reporter gene under controlled conditions.

-

Exposure: Plate the cells in a multi-well plate and expose them to a range of concentrations of the test substance (e.g., adipate ester or phthalate). Include a positive control (e.g., 17β-estradiol) and a negative control (solvent).

-

Incubation: Incubate the cells for a specified period (e.g., 24 hours) to allow for receptor binding and reporter gene activation.

-

Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Compare the luciferase activity in the test substance-treated wells to the controls. A significant increase in luciferase activity indicates estrogenic agonist activity.

Conclusion

Adipate esters present a viable and safer alternative to phthalate plasticizers for a wide range of applications, which is of particular importance to the research, scientific, and drug development communities. Their favorable toxicological profile, especially the lack of significant endocrine-disrupting activity, mitigates risks of experimental interference and adverse health effects. While their performance properties are comparable to phthalates, it is crucial to select the appropriate adipate ester and formulation for each specific application. The continued development and adoption of these non-toxic alternatives are essential for ensuring the safety and integrity of scientific research and medical products.

References

- 1. Polyvinyl chloride - Wikipedia [en.wikipedia.org]

- 2. cpsc.gov [cpsc.gov]

- 3. Di(2-ethylhexyl) adipate - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. kgt88.com [kgt88.com]

- 7. cpsc.gov [cpsc.gov]

- 8. ec.europa.eu [ec.europa.eu]

- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of phthalate ester toxicity in the female reproductive system | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 12. Mechanisms of phthalate ester toxicity in the female reproductive system. | Semantic Scholar [semanticscholar.org]

- 13. www2.mst.dk [www2.mst.dk]

- 14. researchgate.net [researchgate.net]

- 15. Rapid Assessment of Di(2-ethylhexyl) Phthalate Migration from Consumer PVC Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. orbit.dtu.dk [orbit.dtu.dk]

- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 18. img.antpedia.com [img.antpedia.com]

- 19. webstore.ansi.org [webstore.ansi.org]

- 20. infinitalab.com [infinitalab.com]

- 21. Test No. 455: Performance-Based Test Guideline for Stably Transfected ... - OECD - Google 도서 [books.google.co.kr]

- 22. Stably Transfected Human Estrogen Receptor-α Transactivation Assay for Detection of Estrogenic Agonist and Antagonist Activity of Chemicals | RE-Place [re-place.be]

The Balancing Act: A Technical Guide to the Permanence and Volatility of Adipate Plasticizers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical performance characteristics of adipate plasticizers, focusing on their permanence and volatility within polymer matrices. Understanding these properties is paramount for ensuring the long-term stability, safety, and efficacy of plasticized materials in sensitive applications such as medical devices and pharmaceutical packaging. This document provides a comprehensive overview of the mechanisms governing plasticizer migration and loss, detailed experimental protocols for their evaluation, and comparative data to aid in the selection of appropriate plasticizers.

Introduction: The Nature of Adipate Plasticizers

Adipate esters are a class of plasticizers widely used to impart flexibility to rigid polymers, most notably polyvinyl chloride (PVC).[1] Unlike phthalate plasticizers, certain adipates are favored for their improved low-temperature performance.[1] However, as with other plasticizers, adipates are not chemically bound to the polymer matrix.[2] This lack of covalent bonding means they can migrate out of the plastic over time, a phenomenon influenced by various factors including temperature, the nature of the surrounding environment, and the specific properties of the adipate molecule itself. This migration can lead to a loss of flexibility in the plastic and potential contamination of materials in contact with it, a significant concern in medical and food-contact applications.[3]

Core Concepts: Permanence and Volatility

Permanence refers to the ability of a plasticizer to remain within the polymer matrix. Poor permanence is primarily characterized by two phenomena:

-

Migration: The transfer of the plasticizer from the plastic into a contacting solid or liquid. This is a major concern for applications where the plastic is in contact with drugs, bodily fluids, or foodstuffs.

-

Extraction: The loss of plasticizer into a surrounding liquid. The rate and extent of extraction depend on the solubility of the plasticizer in the liquid.

Volatility is the tendency of a plasticizer to evaporate from the plastic into the air. This is primarily a concern at elevated temperatures and can lead to a gradual hardening of the material.

The molecular structure of the adipate plasticizer plays a crucial role in its permanence and volatility. Generally, higher molecular weight and a more branched structure lead to lower volatility and migration.[4] Polymeric adipate plasticizers, for instance, exhibit significantly better permanence than their monomeric counterparts due to their larger size and entanglement within the polymer chains.[1][5]

Quantitative Analysis of Adipate Plasticizer Performance

The selection of an appropriate adipate plasticizer requires a thorough understanding of its performance under various conditions. The following tables summarize quantitative data on the migration and volatility of common adipate plasticizers.

Table 1: Migration of Di(2-ethylhexyl) Adipate (DEHA) from Polyethylene Film into Cheese at 5°C

| Contact Time (days) | Migration (mg/dm²) | Migration (mg/kg) | Loss of DEHA from Film (%) |

| 2 | 6.6 | 120.5 | 13.13 |

| 4 | 8.5 | 155.7 | 16.97 |

| 10 | 9.8 | 178.2 | 19.42 |

| 14 | 10.6 | 194.3 | 21.17 |

Data from a study on DEHA migration into Cheddar cheese, highlighting the time-dependent nature of plasticizer leaching.[3]

Table 2: Comparative Migration of Adipate Plasticizers into Food Simulants

| Plasticizer | Food Simulant | Test Conditions | Migration Level |

| DEHA | Acidic (Acetic Acid 3%) | - | No significant migration |

| DEHA | Fatty (Olive Oil) | - | High (75-90% loss) |

| Polyadipate | Fatty (Olive Oil) | - | Lower than DEHA |

| DEHT | Fatty (Olive Oil) | - | Similar to DEHA |

| MGA | Fatty (Olive Oil) | - | Higher than DEHA |

| AGM | Fatty (Olive Oil) | - | Higher than DEHA |

This table provides a comparative overview of the migration of various plasticizers into different food simulants. Fatty food simulants generally lead to higher migration of lipophilic plasticizers like adipates.[6]

Table 3: Qualitative Performance Comparison of Adipate Plasticizers

| Property | Monomeric Adipates (e.g., DEHA) | Polymeric Adipates |

| Low-Temperature Flexibility | Excellent | Good |

| Efficiency | High | Medium |

| Migration Resistance | Fair | Excellent |

| Oil Extraction Resistance | Fair | Excellent |

| Low Volatility | Good | Excellent |

This table offers a qualitative comparison, highlighting the trade-offs between different types of adipate plasticizers. Polymeric adipates generally offer superior permanence at the cost of some flexibility and efficiency.[7]

Experimental Protocols

Accurate assessment of plasticizer permanence and volatility is essential for material validation and regulatory compliance. The following sections detail the methodologies for key experiments.

Determination of Volatile Loss (ASTM D1203)

This standard test method covers the determination of volatile loss from a plastic material using activated carbon as an immersion medium.

Method A: Direct Contact with Activated Carbon

-

Apparatus:

-

Analytical balance

-

Circulating air oven

-

Metal cans with tight-fitting lids

-

Activated carbon (8/14 mesh)

-

-

Procedure:

-

Pre-dry the activated carbon for 3 hours at 150°C.

-

Cut three circular test specimens (57.2 mm diameter) from the plastic sheet.

-

Condition the specimens at 23°C and 50% relative humidity for 24 hours.

-

Weigh each specimen to the nearest 0.001 g (W1).

-

Fill a metal can with a 12.7 mm layer of activated carbon.

-

Place a specimen on the carbon and add another 12.7 mm layer of carbon on top.

-

Repeat for the remaining specimens in separate cans.

-

Place the cans in the oven at 70°C for 24 hours.

-

After 24 hours, remove the cans, let them cool, and carefully remove the specimens.

-

Re-condition the specimens under the same initial conditions.

-

Reweigh the specimens (W2).

-

Calculate the percentage of volatile loss: ((W1 - W2) / W1) * 100.

-

Method B: Wire Cage

This method is similar to Method A, but the specimen is placed in a wire cage to prevent direct contact with the activated carbon, thus measuring volatilization more specifically.

Determination of Plasticizer Migration (ISO 177)

This method determines the tendency of plasticizers to migrate from a plastic into another material.

-

Apparatus:

-

Analytical balance

-

Circulating air oven

-

Glass plates

-

Weights (5 kg)

-

Absorbent sheets (e.g., standardized rubber)

-

-

Procedure:

-

Cut test specimens from the plastic material.

-

Condition the specimens and absorbent sheets.

-

Weigh the test specimens and the absorbent sheets individually.

-

Create a "sandwich" by placing a test specimen between two absorbent sheets.

-

Place the sandwich between two glass plates and apply a 5 kg weight on top.

-

Place the assembly in an oven at a specified temperature (e.g., 70°C) for a defined period (e.g., 24 hours).

-

After the test period, cool the assembly, separate the layers, and reweigh the test specimen and the absorbent sheets.

-

The loss in mass of the test specimen and the gain in mass of the absorbent sheets are measures of plasticizer migration.

-

Solvent Extraction

This method is used to determine the amount of plasticizer that leaches into a liquid.

-

Apparatus:

-

Analytical balance

-

Glass vials with screw caps

-

Shaker or incubator

-

Selected solvent (e.g., n-hexane, ethanol, isooctane)

-

-

Procedure:

-

Cut a known weight and surface area of the plastic material.

-

Place the sample in a glass vial.

-

Add a specific volume of the chosen solvent.

-

Seal the vial and place it in a shaker or incubator at a controlled temperature for a specified duration.

-

After the extraction period, remove the plastic sample.

-

The amount of extracted plasticizer in the solvent can be determined gravimetrically (by evaporating the solvent) or by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

-

Visualizing Key Relationships and Workflows

The following diagrams, created using the DOT language, illustrate important concepts related to adipate plasticizer permanence and volatility.

Caption: Factors affecting adipate plasticizer permanence and volatility.

Caption: Experimental workflow for ISO 177 plasticizer migration test.

Caption: Experimental workflow for ASTM D1203 volatile loss test.

Conclusion

The permanence and volatility of adipate plasticizers are critical parameters that dictate the suitability of a plasticized material for its intended application. While adipates offer advantages in terms of low-temperature flexibility, their potential for migration and volatilization necessitates careful consideration and rigorous testing, especially in the context of medical devices and pharmaceutical packaging. Polymeric adipates generally provide superior permanence compared to their monomeric counterparts, albeit with some trade-offs in processing and flexibility. By employing standardized testing protocols and understanding the fundamental principles that govern plasticizer behavior, researchers and developers can make informed decisions to ensure the safety, stability, and long-term performance of their products.

References

Methodological & Application

Application Note: High-Throughput Analysis of Adipate Plasticizers in Human Serum using Gas Chromatography-Mass Spectrometry (GC/MS)

Abstract

This application note details a robust and sensitive method for the quantitative analysis of various adipate plasticizers in human serum using Gas Chromatography-Mass Spectrometry (GC/MS). Adipates are widely used as plasticizers in various consumer products, leading to potential human exposure. Monitoring their levels in biological matrices is crucial for assessing exposure and understanding potential health implications. The described protocol employs a simple liquid-liquid extraction for sample preparation, followed by a fast and selective GC/MS analysis. The method has been validated for linearity, accuracy, precision, and sensitivity, demonstrating its suitability for high-throughput screening and targeted quantitative analysis in clinical research and toxicology studies.

Introduction

Adipate esters, such as di(2-ethylhexyl) adipate (DEHA), are commonly used as plasticizers to impart flexibility to polyvinyl chloride (PVC) and other polymers. These compounds are found in a wide array of products, including food packaging, medical devices, and children's toys. Due to their widespread use and the fact that they are not chemically bound to the polymer matrix, adipates can leach into the environment and be ingested or absorbed by humans. Concerns exist regarding their potential endocrine-disrupting properties and other adverse health effects. Therefore, sensitive and reliable analytical methods are required to monitor human exposure to these compounds. This application note presents a validated GC/MS method for the determination of several adipate plasticizers in human serum, providing a valuable tool for researchers and drug development professionals.

Experimental Protocols

Materials and Reagents

-

Solvents: Hexane, Acetonitrile (HPLC grade)

-

Standards: Certified reference standards of Diethyl Adipate (DEA), Dibutyl Adipate (DBA), and Di(2-ethylhexyl) Adipate (DEHA).

-

Internal Standard (IS): Diisooctyl phthalate or a deuterated adipate standard.

-

Reagents: Anhydrous Sodium Sulfate.

-

Sample Collection Tubes: Glass vials with PTFE-lined caps.

Sample Preparation: Liquid-Liquid Extraction (LLE)

-

Sample Thawing: Allow frozen human serum samples to thaw completely at room temperature.

-

Aliquoting: Pipette 500 µL of serum into a 15 mL glass centrifuge tube.

-

Internal Standard Spiking: Add 10 µL of the internal standard solution (e.g., 10 µg/mL in acetonitrile) to each sample, vortex for 10 seconds.

-

Extraction: Add 5 mL of hexane to the tube.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Collection of Organic Layer: Carefully transfer the upper hexane layer to a clean glass tube.

-

Drying: Pass the hexane extract through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Evaporation: Evaporate the extract to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of hexane and transfer to a GC vial with a micro-insert for analysis.

GC/MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 6890 GC (or equivalent)

-

Mass Spectrometer: Agilent 5973 MSD (or equivalent)

-

Column: DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector: Splitless mode, 280°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp 1: 20°C/min to 270°C, hold for 5 minutes.

-

-

MSD Parameters:

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Transfer Line Temperature: 280°C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM).

-

SIM Ions:

| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |

| Diethyl Adipate (DEA) | 129 | 157 | 101 |

| Dibutyl Adipate (DBA) | 129 | 185 | 111 |

| Di(2-ethylhexyl) Adipate (DEHA) | 129 | 112 | 167 |

| Internal Standard (e.g., Diisooctyl phthalate) | 149 | 167 | 279 |

Data Presentation

The following tables summarize the quantitative performance of the GC/MS method for the analysis of adipates in human serum.

Table 1: Method Validation Parameters

| Parameter | Diethyl Adipate (DEA) | Dibutyl Adipate (DBA) | Di(2-ethylhexyl) Adipate (DEHA) |

| Linear Range (ng/mL) | 5 - 1000 | 5 - 1000 | 5 - 1000 |

| Correlation Coefficient (r²) | > 0.998 | > 0.998 | > 0.998 |

| Limit of Detection (LOD) (ng/mL) | 0.7 | 0.9 | 1.5 |

| Limit of Quantification (LOQ) (ng/mL) | 2.1 | 2.7 | 4.5 |

Table 2: Accuracy and Precision Data

| Analyte | Spiked Concentration (ng/mL) | Intra-day Precision (%RSD, n=6) | Inter-day Precision (%RSD, n=6) | Recovery (%) |

| DEA | 10 | 6.8 | 8.2 | 95.4 |

| 500 | 4.1 | 5.5 | 98.1 | |

| DBA | 10 | 7.2 | 8.9 | 93.8 |

| 500 | 4.5 | 6.1 | 97.2 | |

| DEHA | 10 | 8.5 | 9.8 | 91.2 |

| 500 | 5.2 | 7.3 | 96.5 |

Mandatory Visualization

Caption: Experimental workflow for adipate analysis by GC/MS.

Conclusion

The GC/MS method described in this application note provides a reliable, sensitive, and high-throughput solution for the quantification of common adipate plasticizers in human serum. The simple sample preparation procedure and the selectivity of the SIM mode analysis make this method well-suited for large-scale biomonitoring studies and clinical research. The validation data demonstrates excellent linearity, accuracy, and precision, ensuring the generation of high-quality data for assessing human exposure to these environmental contaminants. This method can be readily implemented in laboratories equipped with standard GC/MS instrumentation.

QuEChERS method for adipate extraction in food and environmental samples

An overview of the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methodology for the extraction of adipate plasticizers from food and environmental samples is detailed below. Adipates, such as di(2-ethylhexyl) adipate (DEHA), are synthetic compounds used to impart flexibility to plastics, including food packaging materials.[1][2] From these materials, they can migrate into food, leading to human exposure.[3] The QuEChERS method, originally developed for pesticide residue analysis, has proven to be a versatile and efficient sample preparation technique for a wide range of analytes and matrices, including plasticizers in complex food and environmental samples.[1][4]

The core principle of QuEChERS involves an initial extraction of the homogenized sample with acetonitrile, followed by a liquid-liquid partitioning step induced by the addition of salts. This "salting-out" effect separates the acetonitrile phase, containing the analytes, from the aqueous and solid matrix components. A subsequent cleanup step, known as dispersive solid-phase extraction (d-SPE), is typically employed to remove interfering co-extractives like lipids and pigments using sorbents such as primary secondary amine (PSA) or C18.[5][6]

Application & Protocol for Food Samples

Application Note

The QuEChERS method is highly effective for extracting adipate esters from various food products. Its applicability has been successfully demonstrated for the analysis of di(2-ethylhexyl) adipate (DEHA) in complex matrices such as fish, squid, and coffee.[7] The method's robustness allows for modifications to handle different food types. For fatty matrices, the d-SPE cleanup step is often enhanced with the inclusion of C18 sorbent to remove lipids, which can otherwise interfere with chromatographic analysis. For dry samples (e.g., coffee, grains), a hydration step (addition of water) prior to extraction is crucial to ensure efficient partitioning of the analytes into the acetonitrile. The ammonium formate and citrate buffered versions of QuEChERS are commonly used to protect pH-labile compounds and ensure good recoveries.[1][2] Analysis is typically performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1]

Quantitative Data for Adipate Extraction in Food

The following table summarizes validation data for the extraction of DEHA in food matrices using QuEChERS-based methods.

| Analyte | Matrix | Recovery (%) | RSD (%) | LOQ (mg/kg) | Source |

| DEHA | Coffee | 70 - 120% | ≤ 19% | 0.04 - 0.08 | [1] |

| DEHA | Fish (Mackerel, Tuna) | Validated; specific recovery values not detailed | Validated | Not specified | [2] |

| DEHA | Squid | Validated; specific recovery values not detailed | Validated | Not specified | [2] |

Note: The data is primarily available for DEHA, as it is one of the most commonly analyzed adipate plasticizers. RSD refers to Relative Standard Deviation and LOQ to the Limit of Quantification.

Experimental Protocol: Buffered QuEChERS for Adipates in General Foodstuffs

This protocol is based on the general principles of AOAC Official Method 2007.01 and EN 15662, adapted for adipate analysis.

1. Sample Preparation and Homogenization

-

For solid samples (e.g., fish tissue, fruits), weigh approximately 1 kg of a representative sample.[8] Chop and homogenize using a high-speed blender. For samples with high water content, cryogenic milling with dry ice can be used to prevent analyte degradation.

-

Store the homogenized sample in sealed containers at or below -20°C until analysis.

2. Extraction

-

Weigh 10 g ± 0.1 g of the homogenized sample into a 50 mL centrifuge tube.

-

For dry samples (e.g., coffee, flour): Add 8-10 mL of reagent-grade water to the tube and vortex for 1 minute to rehydrate the sample.

-

Add an appropriate volume of internal standard solution (e.g., deuterated adipates) to the sample.

-

Add 10 mL of acetonitrile .

-

Cap the tube and shake vigorously for 1 minute by hand or using a mechanical shaker.

-

Add the contents of a buffered extraction salt packet (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate - for EN 15662).

-

Immediately cap and shake vigorously for 1 minute. The anhydrous magnesium sulfate helps remove excess water and promotes phase separation.

-

Centrifuge the tube at ≥3000 rcf for 5 minutes. Three layers should form: a top acetonitrile layer with analytes, a middle layer of sample solids, and a bottom aqueous layer.

3. Dispersive SPE (d-SPE) Cleanup

-

Carefully transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL d-SPE centrifuge tube.

-

The d-SPE tube should contain specific sorbents based on the matrix:

-

General/Low-Fat Samples: 900 mg MgSO₄ and 150 mg Primary Secondary Amine (PSA) .

-

High-Fat Samples (e.g., fish, sausage): 900 mg MgSO₄, 150 mg PSA, and 150 mg C18 sorbent .

-

Pigmented Samples (e.g., leafy greens): Consider adding Graphitized Carbon Black (GCB), but note it may retain planar analytes.

-

-

Cap the d-SPE tube and shake vigorously for 30 seconds.

-

Centrifuge at ≥3000 rcf for 5 minutes.

4. Final Extract Preparation

-

Transfer a 1 mL aliquot of the final, cleaned extract into an autosampler vial.

-

For GC-MS analysis, no further modification may be needed. For LC-MS/MS, the extract can be diluted with the mobile phase.

-

The sample is now ready for instrumental analysis.

QuEChERS Workflow for Adipate Analysis in Food

Caption: General QuEChERS workflow for adipate extraction from food samples.

Application & Protocol for Environmental Samples

Application Note